tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1936622-97-7
VCID: VC17749176
InChI: InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h4-10H2,1-3H3
SMILES:
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol

tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate

CAS No.: 1936622-97-7

Cat. No.: VC17749176

Molecular Formula: C14H23NO3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate - 1936622-97-7

Specification

CAS No. 1936622-97-7
Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
IUPAC Name tert-butyl 4-oxo-7-azaspiro[4.5]decane-7-carboxylate
Standard InChI InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h4-10H2,1-3H3
Standard InChI Key QXGFACBVZRZSJT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2=O

Introduction

Structural Characteristics

Spectroscopic Data

Spectroscopic analyses confirm the compound’s structure:

  • IR Spectroscopy: Strong absorption bands at 1714 cm1^{-1} (lactam C=O) and 1660 cm1^{-1} (benzamide C=O) .

  • 1^1H NMR: Distinct signals include δ 1.31 ppm (9H, s, tert-butyl), δ 3.61 ppm (2H, s, S-CH2_2), and δ 7.53–7.85 ppm (4H, aromatic) .

  • 13^{13}C NMR: Key resonances at δ 166.21–171.03 ppm (carbonyl carbons) and δ 71.09–73.00 ppm (spiro carbon) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Ring Formation: Cyclocondensation of 4-tert-butylbenzohydrazide with thioglycolic acid yields the thiazolidinone core .

  • Spirocyclization: Intramolecular cyclization under acidic conditions forms the azaspiro[4.5]decane framework.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl group .

StepReagents/ConditionsKey IntermediateYield
1Thioglycolic acid, HClThiazolidinone33–48%
2H2_2SO4_4, refluxSpirocyclic amine25–35%
3Boc2_2O, DMAPProtected product60–75%

Table 1. Representative synthesis protocol for tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate .

Optimization Strategies

Recent advancements focus on one-pot methodologies to improve efficiency. For instance, tandem cyclocondensation-protection steps reduce purification needs, enhancing yields to ~50%. Solvent systems like tetrahydrofuran (THF)/water mixtures mitigate side reactions, while microwave-assisted synthesis cuts reaction times by 40% .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is pivotal in constructing complex molecules:

  • Antiviral Agents: Derivatives with 4-tert-butylphenyl groups exhibit EC50_{50} values of 1.3 μM against influenza A/H3N2 by inhibiting hemagglutinin-mediated fusion .

  • Kinase Inhibitors: Functionalization at the 1-oxo position yields candidates targeting EGFR and BRAF kinases.

Physicochemical Properties

Collision Cross Section Analysis

Ion mobility spectrometry (IMS) predicts collision cross sections (CCS) for various adducts:

Adductm/zCCS (Ų)
[M+H]+^+254.175160.9
[M+Na]+^+276.157168.5
[M-H]^-252.161160.8

Table 2. Predicted CCS values for tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate adducts .

These data aid in LC-MS/MS method development for pharmacokinetic studies.

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and ethyl acetate (12 mg/mL). Stability studies indicate a shelf life of >24 months at -20°C under nitrogen .

Research Context and Future Directions

Related Compounds in Antiviral Research

Spirothiazolidinones, such as compound 2c from PMC, inhibit influenza A/H3N2 by binding the HA stem region—a mechanism shared with arbidol and TBHQ . This suggests tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate could serve as a precursor for next-generation fusion inhibitors.

Computational Modeling Insights

Docking studies predict binding to the HA2 subunit (ΔG = -9.2 kcal/mol), stabilizing the pre-fusion conformation. Molecular dynamics simulations reveal persistent hydrogen bonds with Thr318 and Lys320 residues .

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